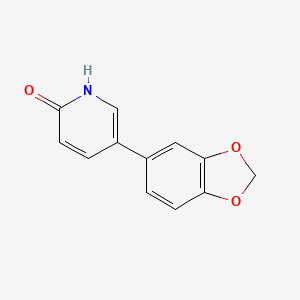
5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxyphenyl)-3-hydroxypyridine (5-EPHP) is an organic compound that is used in a variety of scientific research applications, including drug development, environmental research, and biochemistry. It is a white crystalline solid with a melting point of 136-139 °C and a boiling point of 296-298 °C. The compound is also soluble in water and ethanol. 5-EPHP is a member of the pyridine family, which includes other compounds such as pyridoxine and pyridoxal.
Scientific Research Applications
5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications, including drug development, environmental research, and biochemistry. In drug development, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used as a substrate for the synthesis of several novel compounds, including inhibitors of the enzyme cyclooxygenase-2 (COX-2). In environmental research, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used as a model compound to study the degradation of organic pollutants in aquatic systems. In biochemistry, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been used to study the structure and function of enzymes involved in the metabolism of xenobiotics.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% is not well understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity can lead to decreased inflammation and pain relief.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% are not well understood. However, it has been suggested that the compound may act as an inhibitor of cyclooxygenase-2 (COX-2), leading to decreased inflammation and pain relief. In addition, 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, the compound is relatively stable and has a low toxicity profile. However, there are some limitations to using 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% in laboratory experiments. For example, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
Future research on 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further studies should be conducted to better understand the biochemical and physiological effects of the compound. Other potential areas of research include exploring the compound’s potential use as an environmental pollutant degradation agent and studying its interactions with other compounds.
Synthesis Methods
5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% can be synthesized from the reaction of 3-ethoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction is conducted in aqueous media and yields 5-(3-Ethoxyphenyl)-3-hydroxypyridine, 95% as the major product. The reaction is typically carried out at a temperature of 80-90 °C and can be completed in less than 3 hours.
properties
IUPAC Name |
5-(3-ethoxyphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13-5-3-4-10(7-13)11-6-12(15)9-14-8-11/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKUFIRZGNXCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682790 |
Source


|
| Record name | 5-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethoxyphenyl)-3-hydroxypyridine | |
CAS RN |
1261937-79-4 |
Source


|
| Record name | 5-(3-Ethoxyphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














